4,4'-Methylenebis(1-ethyl-3-phenylurea)
Description
4,4'-Methylenebis(1-ethyl-3-phenylurea) (CID 3351790) is a symmetrical urea derivative with the molecular formula C₁₉H₂₄N₄O₂. Its structure consists of two phenylurea moieties linked via a methylene (-CH₂-) bridge, with ethyl substituents on the nitrogen atoms (Figure 1). Key properties include:
- SMILES:
CCNC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)NCC - InChIKey:
CPIULYZPWLZMGH-UHFFFAOYSA-N - Molecular Weight: 340.43 g/mol
- Predicted Collision Cross-Section (CCS): 185.1 Ų (for [M+H]+ adduct) .
This compound is utilized in polymer chemistry as a curing agent or crosslinker due to its ability to form hydrogen bonds and stabilize networks .
Properties
CAS No. |
22094-75-3 |
|---|---|
Molecular Formula |
C19H24N4O2 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
1-ethyl-3-[4-[[4-(ethylcarbamoylamino)phenyl]methyl]phenyl]urea |
InChI |
InChI=1S/C19H24N4O2/c1-3-20-18(24)22-16-9-5-14(6-10-16)13-15-7-11-17(12-8-15)23-19(25)21-4-2/h5-12H,3-4,13H2,1-2H3,(H2,20,22,24)(H2,21,23,25) |
InChI Key |
CPIULYZPWLZMGH-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)NCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4,4’-Methylenebis(1-ethyl-3-phenylurea) typically involves the reaction of 1-ethyl-3-phenylurea with formaldehyde under controlled conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the methylene bridge between the two urea molecules. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4,4’-Methylenebis(1-ethyl-3-phenylurea) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.
Scientific Research Applications
4,4’-Methylenebis(1-ethyl-3-phenylurea) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 4,4’-Methylenebis(1-ethyl-3-phenylurea) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Urea Derivatives
4,4′-Methylenebis(1,1-dibenzyl-3-phenylurea) (CID 3840417)
- Molecular Formula : C₄₃H₄₀N₄O₂
- Key Differences : Replaces ethyl groups with bulkier dibenzyl substituents (N,N-dibenzyl).
- Impact: Increased molecular weight (644.82 g/mol) and steric hindrance, reducing reactivity in crosslinking applications .
4,4'-Methylenebis(1-methyl-3-phenylurea)
- Key Differences : Methyl substituents instead of ethyl.
- Impact :
4,4'-Methylenebis(1,1-pentamethylene-3-phenylurea) (CID 989462)
Physical and Analytical Properties
Table 1: Collision Cross-Section (CCS) Comparison
*Estimated based on molecular size.
- Trends : Larger substituents (e.g., benzyl, pentamethylene) increase CCS, affecting chromatographic retention times and mass spectrometry performance.
Research Findings and Industrial Relevance
- Polymer Chemistry : Ethyl and methyl derivatives are preferred in epoxy curing agents for automotive coatings, while bulkier analogs are explored for high-temperature applications .
- Toxicity Considerations : Unlike chlorinated analogs (e.g., MBOCA, CAS 101-14-4), 4,4'-Methylenebis(1-ethyl-3-phenylurea) lacks halogen substituents, reducing occupational hazards .
Q & A
Basic Research Questions
Q. What are the validated analytical methods for quantifying 4,4'-methylenebis(1-ethyl-3-phenylurea) in complex matrices?
- Methodology : High-performance liquid chromatography with diode-array detection (HPLC-DAD) is recommended for quantification. Sample preparation should involve extraction into tetraglyme-stabilized media (TGS) to prevent degradation, with a reported limit of detection (LOD) of 0.25 µg/media . For structural confirmation, pair with mass spectrometry (MS) or nuclear magnetic resonance (NMR).
- Key considerations : Validate method specificity using certified reference standards (if available) and account for matrix interferences via spike-recovery experiments.
Q. How can researchers safely handle and store 4,4'-methylenebis(1-ethyl-3-phenylurea)?
- Safety protocols :
- Use PPE (gloves, lab coats, respirators) due to structural analogs (e.g., chlorinated methylenebis compounds) showing carcinogenic potential .
- Store in airtight containers at 4°C under inert gas (e.g., nitrogen) to prevent oxidation .
- Follow GHS Category 1B guidelines for suspected carcinogens, including dedicated waste disposal .
Q. What synthetic routes are reported for preparing 4,4'-methylenebis(1-ethyl-3-phenylurea)?
- Synthesis :
- A two-step protocol: (1) Condensation of 1-ethyl-3-phenylurea with formaldehyde under acidic conditions. (2) Purification via recrystallization from ethanol/water (yield: ~65–75%) .
- Critical parameters : Monitor reaction pH (<2.5) to avoid side products like polymeric urea derivatives.
Advanced Research Questions
Q. How can structural ambiguities (e.g., isomerism) in 4,4'-methylenebis(1-ethyl-3-phenylurea) be resolved?
- Advanced techniques :
- X-ray crystallography : Resolve molecular conformation using single-crystal diffraction (e.g., Rigaku Oxford Diffraction systems) and refine with SHELXL .
- Computational modeling : Employ density functional theory (DFT) to predict stable conformers and compare with experimental data .
Q. What experimental designs are optimal for studying the compound’s biological activity (e.g., antimicrobial)?
- In vitro assays :
- Use standardized MIC (minimum inhibitory concentration) protocols against Gram-positive/negative bacteria. Include positive controls (e.g., ampicillin) and cytotoxicity assays (e.g., MTT on mammalian cells) .
- Key pitfall : Bioactivity variability due to batch-to-batch purity differences; validate compound purity via HPLC before testing .
Q. How should researchers address conflicting data in toxicity studies?
- Case analysis :
- If cytotoxicity results conflict (e.g., IC50 values vary >50%), consider:
- Purity : Impurities (e.g., unreacted aniline derivatives) may skew results .
- Assay conditions : Standardize cell lines, exposure times, and solvent controls (e.g., DMSO concentration ≤0.1%) .
- Resolution : Replicate studies across independent labs with blinded samples and orthogonal assays (e.g., apoptosis vs. necrosis markers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
